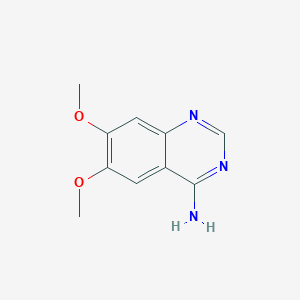

6,7-Dimethoxyquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNHISKDKRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516751 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-13-3 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxyquinazolin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract: The 6,7-dimethoxyquinazolin-4-amine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile scaffold in designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth analysis of its fundamental chemical properties, synthesis, reactivity, and critical applications, with a focus on its role in the development of targeted therapies. We will explore the causality behind its synthetic routes and its function as a key pharmacophore in oncology and cardiovascular medicine, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate and structural motif in numerous pharmaceuticals. Its foundational properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 21575-13-3 | [3] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Melting Point | 215–220°C (with decomposition) | [4] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF.[4] Detailed solubility in 12 organic solvents has been studied, with the highest solubility in N-methylpyrrolidone (NMP) and the lowest in toluene.[5] |

The structural arrangement of the quinazoline core, with its electron-donating methoxy groups and the reactive 4-amino position, dictates its chemical behavior and biological activity. This specific substitution pattern is a key feature in several potent enzyme inhibitors.[2]

Synthesis and Manufacturing: From Precursors to the Core Scaffold

The synthesis of this compound and its immediate precursors is a well-established process, optimized for both laboratory and industrial scales. The most common and practical approach involves the transformation of 6,7-dimethoxyquinazolin-4(3H)-one.

Causality in Synthetic Design:

The strategic goal is to convert the 4-oxo group of the quinazolinone precursor into a more reactive leaving group, typically a chloro group, which can then be readily displaced by an amine. This two-step sequence (chlorination followed by amination) is highly efficient and modular, allowing for the creation of diverse derivative libraries.

-

Chlorination: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-oxo group to a 4-chloro group.[6][7] The addition of a tertiary amine like N,N-dimethylaniline or a catalytic amount of DMF can accelerate this conversion.[6][7] This step transforms the relatively inert quinazolinone into the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline.

-

Amination: The subsequent introduction of the 4-amino group is achieved via nucleophilic aromatic substitution (SNAr). While direct amination of the 4-chloro intermediate with ammonia is possible, many clinically relevant drugs are synthesized by reacting it with various anilines or other amines.[6][8]

Workflow: Synthesis of 4-Anilino-Quinazoline Derivatives

The following diagram illustrates the pivotal synthetic pathway from the common quinazolinone precursor to a diverse library of N-substituted 4-aminoquinazoline derivatives, which form the basis of many targeted therapies.

Caption: Key synthetic pathway for producing 4-aminoquinazoline derivatives.

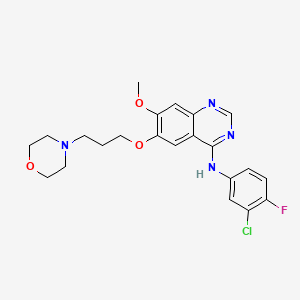

Exemplary Laboratory Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate)

This protocol is adapted from a high-yield synthesis method.[8]

-

Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) is refluxed.

-

Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into a mixture of crushed ice and water with stirring.

-

Isolation of Intermediate: The resulting precipitate, 4-chloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with cold water, and dried.

-

Nucleophilic Substitution: The dried 4-chloro intermediate is suspended in a solvent like isopropanol.

-

Amine Addition: An equimolar amount of the desired amine (e.g., 3-chloro-4-fluoroaniline) is added to the suspension.

-

Reaction: The mixture is stirred and heated at reflux for several hours (typically 1-4 hours) until the reaction is complete, as monitored by TLC or HPLC.[8]

-

Product Isolation: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with the solvent (isopropanol), and dried to yield the final product with high purity.[8]

Chemical Reactivity: The Hub for Derivatization

The chemical reactivity of the 6,7-dimethoxyquinazoline scaffold is dominated by the electrophilic nature of the C4 position, especially after conversion to a 4-chloro intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly susceptible to attack by nucleophiles. This is the most critical reaction for this scaffold in drug discovery.[9] The reaction proceeds readily with a wide range of primary and secondary amines, including aromatic, benzylic, and aliphatic amines, to yield diverse 4-aminoquinazoline derivatives.[10] The high reactivity and regioselectivity of this substitution make it an ideal platform for building libraries of compounds for structure-activity relationship (SAR) studies.[1][10]

Caption: The SNAr reaction is central to derivatizing the quinazoline core.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound and its derivatives is essential. Standard spectroscopic techniques provide a definitive structural fingerprint. While a full spectrum is not provided, the expected characteristics are summarized below based on data from related structures.[11][12]

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the aromatic protons on the quinazoline ring (H-5 and H-8).- Two singlets around 3.9-4.0 ppm for the two non-equivalent methoxy groups (OCH₃).- A singlet for the C2-H proton.- A broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | - Resonances in the aromatic region (100-160 ppm) for the quinazoline carbons.- Signals for the two methoxy carbons around 56 ppm.- Characteristic shifts for C2, C4, and the carbons attached to the methoxy groups (C6, C7). |

| IR Spectroscopy | - N-H stretching bands for the primary amine (around 3100-3300 cm⁻¹).- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹). |

| Mass Spec. | - A prominent molecular ion peak (M+) corresponding to the molecular weight (205.21 m/z). |

Applications in Drug Discovery and Development

The this compound scaffold is a privileged core in numerous approved drugs and clinical candidates due to its ability to form key interactions with biological targets.[1][2]

Oncology: A Cornerstone of Kinase Inhibitors

This scaffold is the backbone of several first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib.[8][9]

-

Mechanism of Action: The quinazoline ring acts as a mimic of the adenine portion of ATP, binding to the hinge region of the kinase domain. The 4-anilino side chain extends into the ATP-binding pocket, providing both potency and selectivity. This competitive inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[9][13]

Cardiovascular Medicine: α1-Adrenoceptor Antagonists

The 4-amino-6,7-dimethoxyquinazoline structure is also the foundation for several α1-adrenoceptor antagonists used to treat hypertension and benign prostatic hyperplasia (BPH), including Prazosin, Doxazosin, and Alfuzosin.[7][14]

-

Mechanism of Action: In these drugs, the 4-amino group is functionalized with a different side chain (often containing a piperazine ring) that confers high affinity and selectivity for α1-adrenergic receptors, leading to vasodilation and smooth muscle relaxation.

Emerging Applications

Research continues to uncover new therapeutic potential for this versatile scaffold. Recent studies have shown that certain derivatives can reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, potentially resensitizing tumors to chemotherapy.[15]

Caption: The versatility of the this compound scaffold.

Conclusion

This compound is far more than a simple chemical intermediate; it is a validated and highly versatile platform for the rational design of targeted therapeutics. Its straightforward and modular synthesis, combined with its favorable physicochemical properties and proven ability to interact with key biological targets, ensures its continued prominence in the field of drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and reactivity of this scaffold is essential for unlocking its full potential in creating the next generation of innovative medicines.

References

-

Barluenga, J., et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]

-

Yusof, M. I., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Qiu, K., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]_

-

Rani, P., et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

-

Reddy, P. G., et al. (1996). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. Available at: [Link]

- CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

-

Manoury, P. M., et al. (1986). Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, D., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-dimethoxy-N-phenylquinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

-

da Silva, A. C. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Uddin, M. J. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Texas at El Paso. Available at: [Link]

-

Supplementary Information File. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

Shi, D., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6,7-Dimethoxyquinazolin-4(3H)-one. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis. Available at: [Link]

-

NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6,7-Dimethoxy-2-(4-nitrosopiperazin-1-yl)quinazolin-4-amine. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Available at: [Link]

Sources

- 1. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H11N3O2 | CID 13060451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ukm.my [ukm.my]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 11. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

6,7-Dimethoxyquinazolin-4-amine molecular structure and IUPAC name

An In-depth Technical Guide to 6,7-Dimethoxyquinazolin-4-amine: A Cornerstone Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in medicinal chemistry. We will delve into its core molecular structure, IUPAC nomenclature, and physicochemical properties. The narrative emphasizes the rationale behind its synthesis and characterization, moving beyond mere procedural steps to explain the underlying chemical principles. Furthermore, this document explores the extensive therapeutic relevance of this quinazoline scaffold, highlighting its role as a foundational structure for numerous approved drugs and clinical candidates, particularly in oncology and cardiovascular medicine. Detailed protocols, data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights into this high-value chemical entity.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[1][2] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][4]

At the heart of many of these therapeutic agents lies the this compound core. This specific substitution pattern is not arbitrary; the methoxy groups at the 6 and 7 positions often play a crucial role in anchoring the molecule within the active site of target proteins, such as the ATP-binding pocket of kinases. The primary amine at the C4 position serves as a critical synthetic handle, allowing for the strategic introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[5] This guide will elucidate the fundamental chemistry and biological importance of this foundational molecule.

Molecular Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific rigor. The subject of this guide is defined by the following identifiers:

-

IUPAC Name : this compound[6]

-

Common Synonyms : 4-Amino-6,7-dimethoxyquinazoline[6]

-

Molecular Structure :

(Image Source: PubChem CID 13060451)

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is essential for its synthesis, purification, and characterization.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[6] |

| Molecular Weight | 205.21 g/mol | PubChem[6] |

| CAS Number | 21575-13-3 | PubChem[6] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[6] |

| Hydrogen Bond Acceptors | 5 (3x Nitrogen, 2x Oxygen) | PubChem[6] |

Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint for confirming the molecule's structure. Below are the expected characteristics for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region (around δ 7.0-7.5 ppm) corresponding to the protons at C5 and C8. Two sharp singlets, each integrating to 3 protons, would appear further upfield (around δ 3.9-4.0 ppm) for the two non-equivalent methoxy groups (-OCH₃). A broad singlet, integrating to 2 protons, corresponding to the primary amine (-NH₂) would also be present; this peak's position is solvent-dependent and it will disappear upon the addition of D₂O due to proton-deuterium exchange.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. Characteristic absorptions include two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, which is indicative of a primary amine.[7] Strong C-O stretching vibrations for the aryl-ether methoxy groups are expected around 1200-1250 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the quinazoline ring system would appear in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry : In accordance with the Nitrogen Rule , the molecule has an odd number of nitrogen atoms (3), and therefore its molecular ion peak (M⁺) in a mass spectrum will have an odd mass-to-charge ratio (m/z 205).[7]

Synthesis and Characterization Workflow

The synthesis of this compound is a well-established process in medicinal chemistry, often starting from the corresponding quinazolinone. The following workflow represents a common and reliable laboratory-scale preparation.

Synthetic Workflow Diagram

The two-step conversion from the quinazolinone precursor is a cornerstone of quinazoline chemistry.

Caption: Synthetic pathway from quinazolinone to the target amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate)

-

Causality : The hydroxyl group of the quinazolinone is a poor leaving group. Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution. A catalytic amount of a tertiary amine like N,N-dimethylaniline is often added to facilitate the reaction.[8][9]

-

Methodology :

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, ~3-5 vol) under a fume hood.

-

Add a catalytic amount of N,N-dimethylaniline (~0.1 eq).

-

Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours.

-

Validation Checkpoint : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

The solid precipitate (the chloro-intermediate) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Step 2: Synthesis of this compound (Final Product)

-

Causality : The C4 position of the quinazoline ring is electron-deficient due to the inductive effect of the two ring nitrogens, making it highly susceptible to nucleophilic attack. Ammonia (NH₃) acts as the nucleophile, displacing the chloride ion to form the final 4-amino product.[10] Tetrahydrofuran (THF) is used as a co-solvent to improve the solubility of the chloro-intermediate.[10]

-

Methodology :

-

Suspend the dried 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in Tetrahydrofuran (THF, ~10 vol) in a round-bottom flask.

-

Add aqueous ammonium hydroxide (25-30%, ~20 vol) to the suspension.

-

Stir the mixture vigorously at ambient temperature for 18-24 hours.

-

Validation Checkpoint : Monitor the reaction by TLC. The product spot should be more polar than the starting material.

-

Upon completion, remove the THF under reduced pressure.

-

The resulting aqueous slurry is filtered, and the collected solid is washed with water and dried to yield the crude product.

-

Purification : Recrystallization from a suitable solvent (e.g., isopropanol or ethanol) can be performed to obtain a high-purity final product.

-

Characterization : The identity and purity of the final product must be confirmed using a suite of analytical techniques, including ¹H NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). The melting point should also be determined and compared to literature values.

Biological Significance and Therapeutic Applications

The this compound scaffold is a cornerstone of targeted therapy. Its derivatives have led to major breakthroughs, particularly as kinase inhibitors and receptor antagonists.

Scaffold for Epidermal Growth Factor Receptor (EGFR) Inhibitors

The most prominent application of this scaffold is in the development of EGFR tyrosine kinase inhibitors (TKIs) for cancer treatment.[4][11] First-generation TKIs like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives.[11][12] The 6,7-dimethoxyquinazoline core mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding site of the EGFR kinase domain. This binding event blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

Caption: Mechanism of action for EGFR Tyrosine Kinase Inhibitors (TKIs).

Core Structure for α1-Adrenoceptor Antagonists

Derivatives of this compound are also potent and selective α1-adrenoceptor antagonists.[13][14] Drugs such as Prazosin , Doxazosin , and Alfuzosin are used to treat hypertension and benign prostatic hyperplasia (BPH).[5][10] In these molecules, the quinazoline core acts as a pharmacophore that binds to α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction and leading to a decrease in blood pressure.

Conclusion

This compound is far more than a simple chemical compound; it is a validated and highly versatile platform for drug discovery. Its straightforward synthesis, coupled with the strategic importance of its substitution pattern, has cemented its role as a foundational building block in medicinal chemistry. From life-saving cancer therapies to widely used antihypertensive agents, the derivatives of this scaffold have had a profound impact on human health. A deep understanding of its chemistry, synthesis, and biological context, as detailed in this guide, is essential for any scientist working to develop the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Bénard, F., et al. (2018). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). PubMed. Retrieved from [Link]

-

Hameed, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Retrieved from [Link]

-

Kunes, J., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Retrieved from [Link]

-

Reddy, T. S., & Swamy, B. K. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

-

Asria, M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry. Retrieved from [Link]

-

Asadi, Z., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Retrieved from [Link]

- Various Authors. (n.d.).

- Reddy, P. G., et al. (2000). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline.

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Retrieved from [Link]

-

Giardinà, D., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C10H11N3O2 | CID 13060451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]

The 6,7-Dimethoxyquinazolin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dimethoxyquinazolin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets with high affinity, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, with a primary focus on its role in the development of targeted cancer therapeutics. We will delve into the molecular mechanisms of action, explore key structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these potent compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the quinazoline framework.

Introduction: The Quinazoline Scaffold - A Cornerstone of Targeted Therapy

Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The 6,7-dimethoxy substitution pattern on the quinazoline ring, in particular, has proven to be a critical pharmacophore for potent biological activity, most notably in the realm of kinase inhibition.[3] The versatility of the 4-amino position allows for the introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically successful drugs, solidifying the importance of the this compound scaffold in modern drug discovery.

Anticancer Activity: Targeting Key Signaling Pathways

The most extensively studied and clinically relevant biological activity of the this compound scaffold is its potent anticancer effect.[3] This activity is primarily attributed to the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[3] Dysregulation of these pathways is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overexpression and mutation are frequently observed in various solid tumors, including non-small cell lung cancer (NSCLC), breast, and glioblastoma.[4][5] The this compound scaffold serves as the foundational structure for several potent EGFR inhibitors. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][6]

A notable example is Erlotinib, an FDA-approved drug for the treatment of NSCLC and pancreatic cancer, which features the N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine structure.[4][5] The 6,7-dialkoxy substitution is crucial for high-potency EGFR inhibition.

Signaling Pathway: EGFR Inhibition by this compound Derivatives

Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[7][8] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[7][8] By blocking VEGFR-2 signaling, these compounds can inhibit tumor-associated angiogenesis, thereby restricting tumor growth and spread.

A study on 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety identified compounds with potent VEGFR-2 inhibitory activity, with some exhibiting IC50 values in the low nanomolar range.[7][8]

Other Kinase Targets and Anticancer Mechanisms

The versatility of the this compound scaffold extends to the inhibition of other kinases implicated in cancer, such as c-Met.[9] Furthermore, some derivatives have been shown to induce apoptosis in cancer cells. For instance, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) exhibited significant cytotoxicity against human glioblastoma cell lines by inducing apoptosis.[10][11]

Antimicrobial and Antiamoebic Activities

Beyond their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities.[1][2][12]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of quinazolinone and quinazoline derivatives with potent antibacterial and antifungal activities.[1][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antiamoebic Activity

Recent research has highlighted the potential of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives as effective agents against Acanthamoeba castellanii, a free-living amoeba that can cause severe eye and brain infections.[14] A library of these compounds demonstrated significant amoebicidal activity and inhibited the encystation and excystation processes of the amoeba, suggesting their potential for developing new treatments for Acanthamoeba infections.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 4-amino group.[15]

-

At the 4-position: The introduction of an aniline group (4-anilinoquinazolines) has been a particularly successful strategy for developing potent enzyme inhibitors.[15] Substituents on this aniline ring can significantly modulate potency and selectivity. For example, in EGFR inhibitors, electron-withdrawing groups at the 3-position of the aniline ring, such as bromine or chlorine, are often favorable.[16]

-

At the 6,7-positions: The dimethoxy groups are generally considered crucial for high-potency inhibition of many kinases.[16] Modifications at these positions, such as replacing methoxy with longer alkoxy chains, can sometimes lead to enhanced activity.[16]

-

At the 2-position: Modifications at the 2-position have also been explored, leading to compounds with varied biological profiles, including α1-adrenoceptor antagonists.[15]

Diagram: Key Structural Features for Biological Activity

Caption: Key modification sites on the this compound scaffold.

Experimental Protocols

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route to 4-anilino-6,7-dimethoxyquinazoline derivatives involves the reaction of the versatile intermediate 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline.[3][17][18]

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamidine acetate is heated in a suitable solvent like 2-methoxyethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one.[19]

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline The 6,7-dimethoxyquinazolin-4(3H)-one is then chlorinated using a reagent such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a catalyst like N,N-dimethylformamide (DMF), to produce 4-chloro-6,7-dimethoxyquinazoline.[17][19]

Step 3: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a desired substituted aniline. This reaction is typically carried out by refluxing the 4-chloro-6,7-dimethoxyquinazoline with the aniline derivative in a solvent like isopropanol.[17][18]

Experimental Workflow: Synthesis of 4-Anilino-6,7-dimethoxyquinazolines

Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline derivatives.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR.[6]

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add the diluted test compound or vehicle (for controls).

-

Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

-

Add the master mix to each well.

-

To initiate the kinase reaction, add ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Cancer cell line (e.g., A549 for EGFR inhibitors)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 or IC50 value by plotting viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a multitude of compounds with significant therapeutic potential. Its success in targeting kinases, particularly EGFR and VEGFR-2, has revolutionized aspects of cancer therapy. The continued exploration of this scaffold's chemical space, guided by a deeper understanding of its structure-activity relationships, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on designing derivatives with improved selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic applications beyond oncology, such as in the treatment of infectious and inflammatory diseases. The versatility and proven track record of the this compound core ensure its continued prominence in the ongoing quest for novel and effective medicines.

References

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 486. [Link]

-

Borysko, P. Z., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 425-433. [Link]

-

Chen, J., et al. (2019). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Molecules, 24(18), 3342. [Link]

-

Chavda, V. P., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 143-157. [Link]

-

Cai, L., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(11), 2584-2593. [Link]

-

Gawad, J., et al. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(8), 2611-2613. [Link]

-

Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]

-

Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Computer-Aided Drug Design, 18(5), 452-466. [Link]

-

Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Computer-Aided Drug Design, 18(5), 452-466. [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

-

Zhang, H., et al. (2010). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry, 20(3), 194-198. [Link]

-

Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]

-

Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1245. [Link]

-

Memon, A. A., et al. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Wang, Y., et al. (2019). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 24(15), 2786. [Link]

-

Kumar, D., et al. (2018). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 8(52), 29599-29611. [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

H-Y, L., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5988-6000. [Link]

-

OTAVAchemicals. (n.d.). VEGFR inhibitor. [Link]

-

Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(11), 1748-1754. [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).

-

El-Gamal, M. I., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(17), 5347. [Link]

-

Li, Z., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]

-

Cecchetti, V., et al. (1995). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

-

Memon, A. A., et al. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Liu, F., et al. (2013). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Journal of Medicinal Chemistry, 56(21), 8343-8354. [Link]

-

EIE CHEMICALS. (n.d.). N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine. [Link]

-

Viji, C., et al. (2023). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ChemistrySelect, 8(32), e202301389. [Link]

-

Lavielle, G., et al. (1985). Metabolism of 6,7-dimethoxy 4-(p-chlorobenzyl)-isoquinoline. I. Single-dose pharmacokinetics in the rat and mouse. Xenobiotica, 15(7), 553-566. [Link]

-

Singh, M., & Kumar, D. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(4), 2119-2144. [Link]

-

Li, D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 663435. [Link]

-

Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

-

Wang, Y., et al. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Archiv der Pharmazie, 348(11), 793-802. [Link]

-

Anwar, A., et al. (2020). Antiamoebic activity of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one library against Acanthamoeba castellanii. Parasitology Research, 119(7), 2267-2277. [Link]

-

Kumar, A., et al. (2023). Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. Viruses, 15(7), 1541. [Link]

-

Suman, S., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

-

Suman, S., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Biointerface Research in Applied Chemistry, 14(4), 335. [Link]

-

De Clercq, E., et al. (1992). Comparison of antiviral compounds against human herpesvirus 6 and 7. Journal of Virological Methods, 38(2-3), 209-219. [Link]

-

Kanjilal, S., et al. (2016). Recent advancements for the evaluation of anti-viral activities of natural products. Methods, 103, 74-87. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rphsonline.com [rphsonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [11C] N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Antiamoebic activity of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one library against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 6,7-Dimethoxyquinazolin-4-amine Scaffold in Kinase Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: The Quinazoline Core as a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ideal placement of heteroatoms for crucial interactions with biological targets. The quinazoline nucleus is a paramount example of such a scaffold, particularly in the realm of oncology.[1] Its bicyclic structure provides a robust platform for orienting substituents into the ATP-binding pockets of protein kinases, enzymes that have become central targets in cancer therapy due to their frequent dysregulation in malignant cells.[2][3][4]

This guide focuses specifically on the 6,7-dimethoxyquinazolin-4-amine core, a highly decorated and successful variant of the quinazoline scaffold. Derivatives built upon this core, such as Gefitinib and Lapatinib, represent cornerstone achievements in targeted cancer therapy.[2][5] We will dissect the chemical and biological rationale behind this scaffold's efficacy, explore its structure-activity relationships, detail key experimental methodologies, and provide a forward-looking perspective on its continued evolution in drug discovery.

The this compound Scaffold: A Structural Overview

The power of this scaffold lies in its specific arrangement of functional groups, which are critical for high-affinity binding to kinase targets. The core structure provides a template for three key interaction domains.

-

The Quinazoline Core : This bicyclic system acts as the primary anchor, forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP itself.[6]

-

The C4-Amino Linker : This position is the primary vector for introducing selectivity and potency. The substitution of the amine, typically with a substituted aniline ring, allows for the exploration of hydrophobic and specific interactions deep within the ATP pocket.[7]

-

The 6,7-Dimethoxy Groups : These electron-donating groups are not mere decorations. They enhance the basicity of the N1 atom in the quinazoline ring, strengthening the crucial hydrogen bond with the kinase hinge region.[8] Furthermore, they contribute to favorable binding energies and can be modified to fine-tune solubility and metabolic properties.[9]

Caption: Competitive inhibition of the kinase ATP-binding site.

Key Kinase Targets and Structure-Activity Relationship (SAR)

The versatility of the scaffold is demonstrated by its application in developing inhibitors for several crucial oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is the most prominent target for this scaffold. [3]Overexpression or mutation of EGFR is a key driver in many cancers, including non-small cell lung cancer (NSCLC). [10][11]

-

SAR Insights:

-

C4-Anilino Group: A 3-chloro-4-fluoroanilino moiety, as seen in Gefitinib , provides a potent combination of size and electronics for optimal binding. [12] * C6 and C7 Positions: Small, electron-donating groups like methoxy are highly favorable. [5][8]Larger substitutions at the C6/C7 positions, such as the 3-morpholinopropoxy group in Gefitinib, are often used to improve pharmacokinetic properties without compromising potency. [12] * Second-Generation Inhibitors: To overcome resistance, second-generation inhibitors like Afatinib incorporate a reactive acrylamide group on the C4-anilino moiety. [13]This group forms a covalent, irreversible bond with a cysteine residue in the EGFR active site, providing more durable inhibition. [14][15]

-

Dual EGFR and HER2 Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family critical in breast cancer.

-

SAR Insights:

-

Lapatinib is a prime example of a dual EGFR/HER2 inhibitor. [16]It retains the 4-(3-chloro-4-fluoroanilino) group but features a larger, more complex side chain at the C6 position, which confers potent activity against both kinases. [17][18]This dual targeting is a key strategy for treating HER2-positive breast cancers. [16]

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are critical for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. [19]

-

SAR Insights:

-

The quinazoline scaffold is an excellent hinge-binding moiety for VEGFR-2 as well. [6][20] * Vandetanib is a multi-targeted inhibitor active against both VEGFR-2 and EGFR. [19]The SAR for VEGFR-2 often involves different substitutions on the C4-anilino ring compared to pure EGFR inhibitors, demonstrating the tunability of the scaffold. [5]

-

Data Summary: Potency of Key Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of representative drugs built on the quinazoline scaffold against their primary targets.

| Compound | Primary Target(s) | IC₅₀ (nM) | Cancer Indication |

| Gefitinib | EGFR | 2.7 - 33 | Non-Small Cell Lung Cancer [11][12] |

| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer, Pancreatic Cancer [5] |

| Lapatinib | EGFR / HER2 | 10.8 (EGFR), 9.8 (HER2) | HER2+ Breast Cancer [16] |

| Afatinib | EGFR / HER2 / HER4 | 0.5 (EGFR), 14 (HER2), 1 (HER4) | Non-Small Cell Lung Cancer [13][14] |

| Vandetanib | VEGFR-2 / EGFR | 40 (VEGFR-2), 500 (EGFR) | Medullary Thyroid Cancer [19] |

Synthesis and Experimental Protocols

The successful application of this scaffold relies on robust synthetic chemistry and rigorous biological evaluation.

General Synthetic Strategy

The most common and efficient route to 4-anilino-6,7-dimethoxyquinazoline derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. The key intermediate, 4-chloro-6,7-dimethoxyquinazoline , is reacted with a desired substituted aniline. [21][22]

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Detailed Experimental Protocols

The following protocols are foundational for the characterization and validation of novel inhibitors based on this scaffold.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor Analog)

-

Causality: This protocol exemplifies the key SNAr coupling step. Isopropanol is a common solvent choice for its ability to dissolve the reactants and its suitable boiling point for driving the reaction to completion. The reaction is typically run under reflux to provide the necessary activation energy.

-

Methodology:

-

To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq). [23] 2. Add 3-chloro-4-fluoroaniline (1.1 eq). [24] 3. Add isopropanol as the solvent (approx. 10 mL per gram of starting material). [22] 4. Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the resulting solid precipitate and wash with cold isopropanol to remove unreacted starting materials.

-

Dry the solid product under vacuum to yield the target compound. Further purification can be achieved by recrystallization if necessary.

-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

-

Causality: This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced, which is a direct product of the phosphotransferase reaction. The inhibitory potential of a test compound is determined by its ability to reduce ADP production.

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Reaction Setup: In a 96-well or 384-well plate, add the diluted test compound or vehicle (DMSO for control).

-

Kinase Reaction:

-

Prepare a master mix containing the target kinase (e.g., EGFR) and a suitable peptide substrate in kinase reaction buffer.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding a solution of ATP to all wells. [7] 4. Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

-

Incubate in the dark for 30-40 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Self-Validation: Include a "no enzyme" control to measure background signal and a "no inhibitor" (vehicle only) control to define 100% kinase activity. A known potent inhibitor should be used as a positive control. Calculate IC₅₀ values using non-linear regression analysis.

-

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

-

Causality: This assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is only possible in metabolically active cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Self-Validation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve. [21]

-

Overcoming Resistance and Future Directions

Despite the success of first-generation inhibitors, a significant challenge is the development of acquired resistance, often through mutations in the kinase domain itself. [11]The T790M "gatekeeper" mutation in EGFR, for example, sterically hinders the binding of drugs like Gefitinib. [11] This has driven the evolution of the scaffold:

-

Irreversible Inhibitors: Covalent inhibitors like Afatinib were designed to overcome this resistance by forming a permanent bond that is less susceptible to changes in ATP affinity. [25][13]* Targeting New Kinases: The scaffold is being actively explored for inhibiting other kinases relevant to cancer, such as c-Met. [26][27]* Dual-Target and Multi-Target Inhibitors: The development of compounds like Vandetanib highlights a trend towards inhibiting multiple oncogenic pathways simultaneously to prevent escape mechanisms. [19] The this compound scaffold remains a cornerstone of kinase inhibitor design. Its synthetic tractability, favorable binding properties, and proven clinical success ensure its continued relevance. Future work will undoubtedly focus on creating derivatives with higher selectivity, novel mechanisms for overcoming resistance, and the ability to modulate an even broader range of kinase targets.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Birkhauser. [Link]

-

Gefitinib. (n.d.). Wikipedia. [Link]

-

What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (n.d.). .

-

The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Gefitinib (Iressa®). (n.d.). OncoLink. [Link]

-

Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed. [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Eco-Vector Journals Portal. [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Bentham Science Publisher. [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). NIH. [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. [Link]

-

Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). NIH. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. (n.d.). NIH. [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Universitas Gadjah Mada. [Link]

-

Afatinib. (n.d.). NIH. [Link]

-

Afatinib. (n.d.). Wikipedia. [Link]

-

EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. [Link]

-

Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications. [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). .

-

quinazoline-based-vegfr-2-inhibitors-as-potential-anti-angiogenic-agents-a-contemporary-perspective-of-sar-and-molecular-docking-studies. (2023). Bohrium. [Link]

-

Afatinib Drug Side Effects, Mechanism of Action & More. (2025). Beacon. [Link]

-

Afatinib in Non–Small Cell Lung Cancer. (n.d.). NIH. [Link]

-

AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (n.d.). .

-

Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). NIH. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]

-

Synthesis of Lapatinib Ditosylate. (n.d.). ResearchGate. [Link]

-

Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. (n.d.). Merck Millipore. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Lapatinib. (n.d.). NIH. [Link]

-

Lapatinib. (n.d.). Wikipedia. [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

-

Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. [Link]ethyl)phenyl)quinazolin-4-amine_Derivatives_Novel_Inhibitors_Reversing_P-Glycoprotein-Mediat)

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PubMed. [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). NIH. [Link]

-

Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). NIH. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Gefitinib - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Afatinib - Wikipedia [en.wikipedia.org]

- 15. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lapatinib - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. researchgate.net [researchgate.net]

- 24. ukm.my [ukm.my]

- 25. droracle.ai [droracle.ai]

- 26. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 6,7-Dimethoxyquinazolin-4-amine Analogues in Oncology: A Technical Guide to Anticancer Evaluation

Foreword: The Quinazoline Scaffold - A Privileged Structure in Cancer Therapy

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, but it is within the realm of oncology that they have truly made an indelible mark.[1] Several quinazoline-based drugs, including gefitinib and erlotinib, have achieved regulatory approval and are now integral to the treatment of specific cancer types, most notably non-small-cell lung cancer (NSCLC).[2] These agents function as targeted therapies, offering enhanced selectivity and a more favorable side-effect profile compared to conventional cytotoxic chemotherapy.[1] This guide provides an in-depth technical exploration of a particularly promising subclass: the 6,7-dimethoxyquinazolin-4-amine analogues. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.

The this compound Core: A Foundation for Potent Kinase Inhibition

The 6,7-dimethoxy substitution on the quinazoline ring is a key feature that enhances the anticancer activity of these analogues.[2] These electron-donating groups are preferred at the 6- and 7-positions and have been shown to increase the potency of these compounds as kinase inhibitors.[2] The primary mechanism of action for the 4-anilino-6,7-dimethoxyquinazoline series is the competitive inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and, in some cases, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] By binding to the ATP pocket of the enzyme's catalytic domain, these small molecules block the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[3]

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Analogues

The synthesis of 4-anilino-6,7-dimethoxyquinazoline analogues is a well-established process in medicinal chemistry, typically involving a nucleophilic aromatic substitution reaction. The general workflow is outlined below:

Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline analogues.

A detailed, step-by-step protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Key Molecular Targets and Signaling Pathways

The anticancer efficacy of this compound analogues is intrinsically linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular events that promote cell growth, proliferation, and survival.[5] Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell division.[6] 4-Anilino-6,7-dimethoxyquinazoline analogues act as potent inhibitors of EGFR, blocking its downstream signaling.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on their molecular structure. Key SAR insights include:

-

The Quinazoline Core: The 6,7-dimethoxy substitution is crucial for high potency. [2]* The 4-Anilino Moiety: The nature and position of substituents on the aniline ring significantly influence inhibitory activity and selectivity. [7]For instance, small, lipophilic groups at the meta-position of the aniline ring are often favored for EGFR inhibition.

-

Linker and Terminal Groups: Modifications to the linker between the quinazoline core and other moieties, as well as the nature of the terminal groups, can be optimized to enhance activity and improve pharmacokinetic properties.

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of representative this compound analogues against various cancer cell lines and their inhibitory potency against key kinases.

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | A549 (Lung) | >10 | [2] |

| Erlotinib | A431 (Skin) | 3 | [2] |

| WHI-P154 | U373 (Glioblastoma) | Micromolar range | [8] |

| Analogue 12n | A549 (Lung) | 7.3 ± 1.0 | [9] |

| Analogue 12n | MCF-7 (Breast) | 6.1 ± 0.6 | [9] |

| Compound 18B | HCT116 (Colon) | 5.64 ± 0.68 | [10] |